molecular formula C11H14O B14497454 1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol CAS No. 64597-50-8

1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol

Cat. No.: B14497454
CAS No.: 64597-50-8
M. Wt: 162.23 g/mol
InChI Key: VPPXEGFGEKWKQW-UHFFFAOYSA-N
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Description

1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C11H14O. It belongs to the class of compounds known as indanes, which are bicyclic hydrocarbons. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the indane ring system, making it an alcohol derivative of indane.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol can be synthesized through various synthetic routes. One common method involves the hydrogenation of indene derivatives. For example, the hydrogenation of 1,6-dimethylindene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1,6-dimethyl-2,3-dihydro-1H-inden-5-one.

    Reduction: Formation of 1,6-dimethylindane.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol can be compared with other similar compounds such as:

    1,6-Dimethylindane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1,6-Dimethyl-2,3-dihydro-1H-inden-1-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and properties.

    Indane: The parent compound without any methyl or hydroxyl substitutions.

The presence of the hydroxyl group in this compound makes it unique and provides it with distinct chemical and biological properties.

Properties

CAS No.

64597-50-8

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1,6-dimethyl-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C11H14O/c1-7-3-4-9-6-11(12)8(2)5-10(7)9/h5-7,12H,3-4H2,1-2H3

InChI Key

VPPXEGFGEKWKQW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=C(C(=C2)O)C

Origin of Product

United States

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